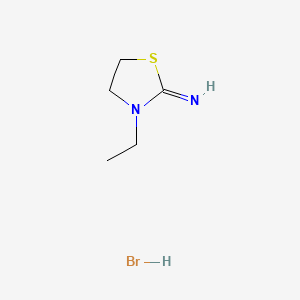
4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethylamine and methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolones with different functional groups.
Wissenschaftliche Forschungsanwendungen
4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: A related compound with similar biological activities.
Thiazolidinedione: Known for its antidiabetic properties.
Thiazole: A simpler structure with diverse applications in medicinal chemistry.
Uniqueness
4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of ethylamino and methyl groups enhances its biological activity and makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
479201-63-3 |
|---|---|
Molekularformel |
C6H10N2OS |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-ethylimino-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H10N2OS/c1-3-7-6-8-5(9)4(2)10-6/h4H,3H2,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
NQQNDGYJNGTSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1NC(=O)C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
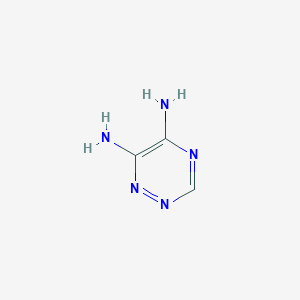
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
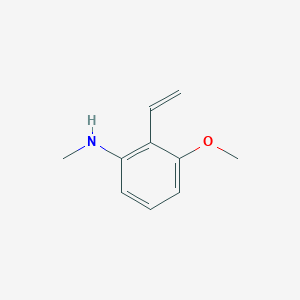
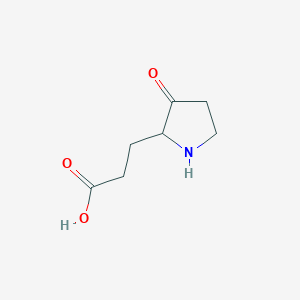
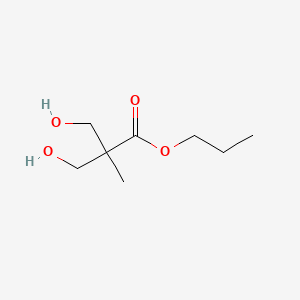
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)


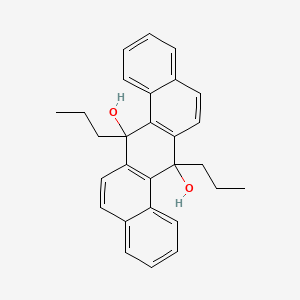
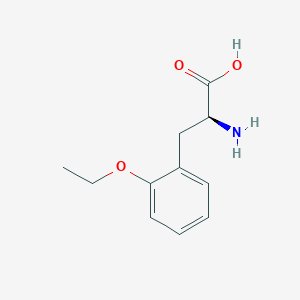
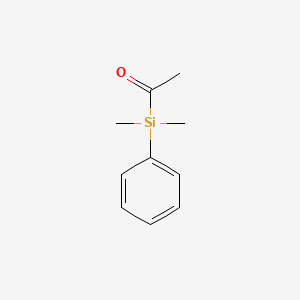
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
